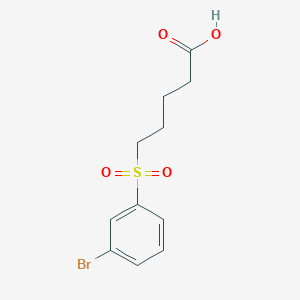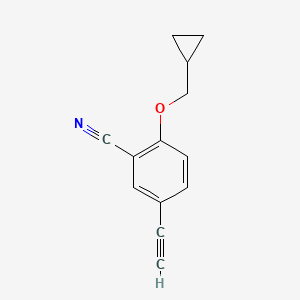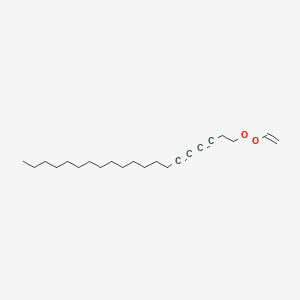
1-Ethenylperoxyicosa-3,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Docosadiynoic acid is a long-chain diynoic acid with a unique structure characterized by two triple bonds located at the 5th and 7th positions of a 22-carbon chain. This compound is known for its ability to undergo polymerization and exhibit chromatic properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,7-Docosadiynoic acid can be synthesized through the polymerization of diacetylene monomers. The process involves the use of specific catalysts and reaction conditions to achieve the desired polymerization. For instance, the polymerization can be initiated by UV irradiation or thermal activation, leading to the formation of polydiacetylene structures .
Industrial Production Methods: In industrial settings, the production of 5,7-docosadiynoic acid involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality. The process typically includes the purification of the final product through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Docosadiynoic acid undergoes various chemical reactions, including:
Polymerization: The compound can polymerize under specific conditions, forming polydiacetylene structures with unique optical properties.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less commonly studied compared to its polymerization behavior.
Common Reagents and Conditions:
Polymerization: UV light or thermal activation is commonly used to initiate polymerization.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed:
Polydiacetylene: The primary product of polymerization, known for its chromatic properties.
Oxidized and Reduced Derivatives: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
5,7-Docosadiynoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 5,7-docosadiynoic acid exerts its effects is primarily through its ability to polymerize and form polydiacetylene structures. These structures exhibit unique optical properties, such as color changes in response to external stimuli. The molecular targets and pathways involved include the interaction of the compound with light or thermal energy, leading to the formation of conjugated polymer chains .
Vergleich Mit ähnlichen Verbindungen
- 10,12-Pentacosadiynoic Acid
- 10,12-Tricosadiynoic Acid
- 5,7-Tetracosadiynoic Acid
Comparison: 5,7-Docosadiynoic acid is unique due to the specific positioning of its triple bonds, which influences its polymerization behavior and chromatic properties.
Eigenschaften
Molekularformel |
C22H36O2 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1-ethenylperoxyicosa-3,5-diyne |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-4-2/h4H,2-3,5-16,21-22H2,1H3 |
InChI-Schlüssel |
RPKWMOGPJHAAHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC#CC#CCCOOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B13721229.png)
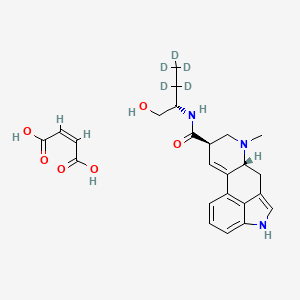
![(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)
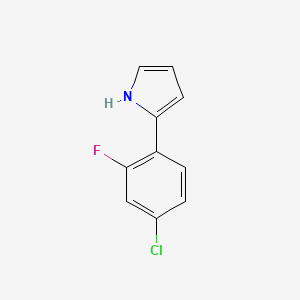
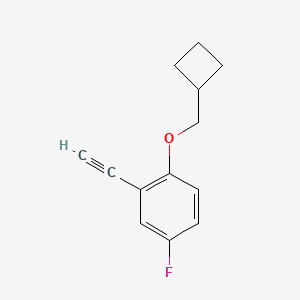
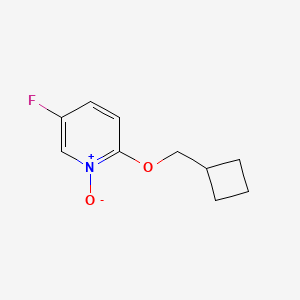

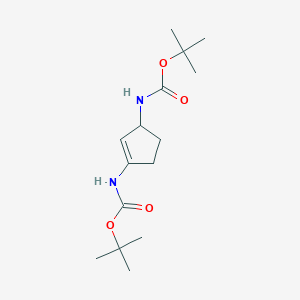
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
